

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)pyrazole

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Compound of Interest

Compound Name: 1,2-Bis(dichlorophosphino)ethane

Cat. No.: B1347013

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CAS Number: 10010-93-2 (Note: The requested CAS number 30436-39-4 could not be validated and is likely erroneous. This guide focuses on the structurally related and well-documented compound, 3-Methyl-5-(trifluoromethyl)pyrazole).

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and applications of 3-Methyl-5-(trifluoromethyl)pyrazole. This pyrazole derivative is a key building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, bioavailability, and binding affinity to the final products.

Core Chemical and Physical Properties

3-Methyl-5-(trifluoromethyl)pyrazole is a white to off-white crystalline solid at room temperature. Its core structure consists of a five-membered pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₅ H ₅ F ₃ N ₂	[1]
Molecular Weight	150.10 g/mol	
Melting Point	88-90 °C	
Boiling Point	Not available	
Appearance	White to orange solid	[2]
Solubility	Soluble in common organic solvents such as methanol, ethanol, and chloroform.	
InChI	InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)	[1]
InChIKey	DLCHCAYDSKIFIN-UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=CC(=NN1)C(F)(F)F	

Spectral Data

Technique	Data Highlights
¹ H NMR (400 MHz, CDCl ₃)	δ 9.88 (bs, 1H, NH), 6.32 (s, 1H, CH), 2.35 (s, 3H, CH ₃)
¹³ C NMR	Spectral data is available and confirms the molecular structure.
Mass Spectrometry (Electron Ionization)	Data available through the NIST WebBook.[1]

Synthesis and Experimental Protocols

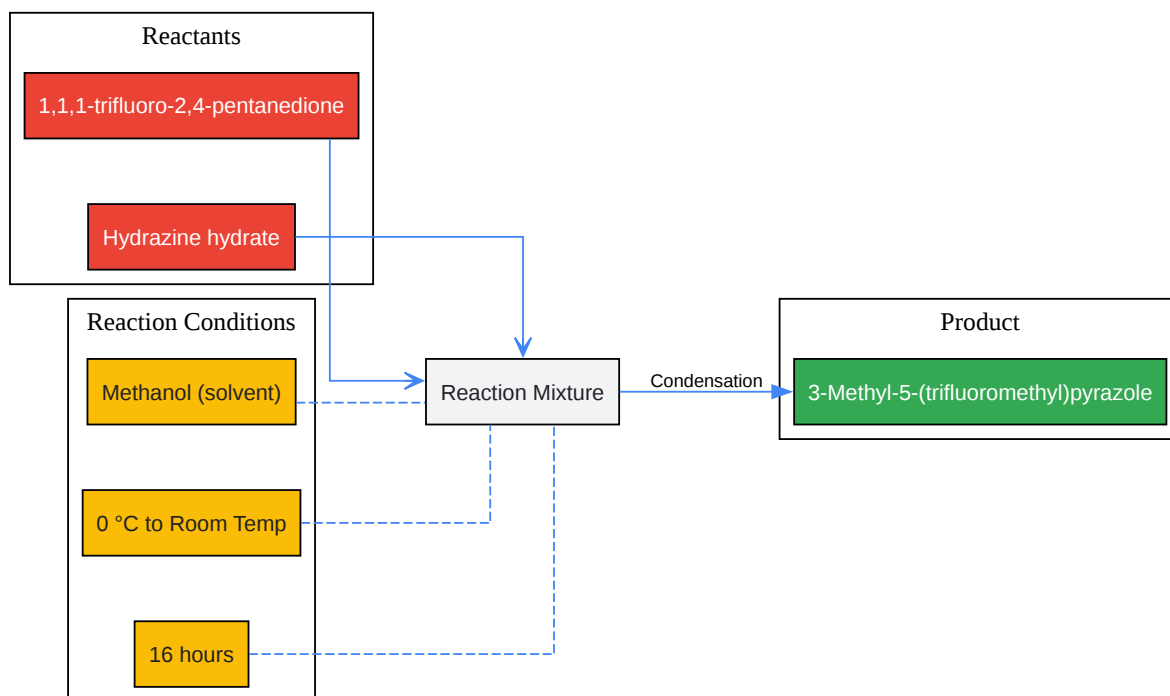
The most common and efficient synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole involves the condensation of a β-diketone with hydrazine hydrate.

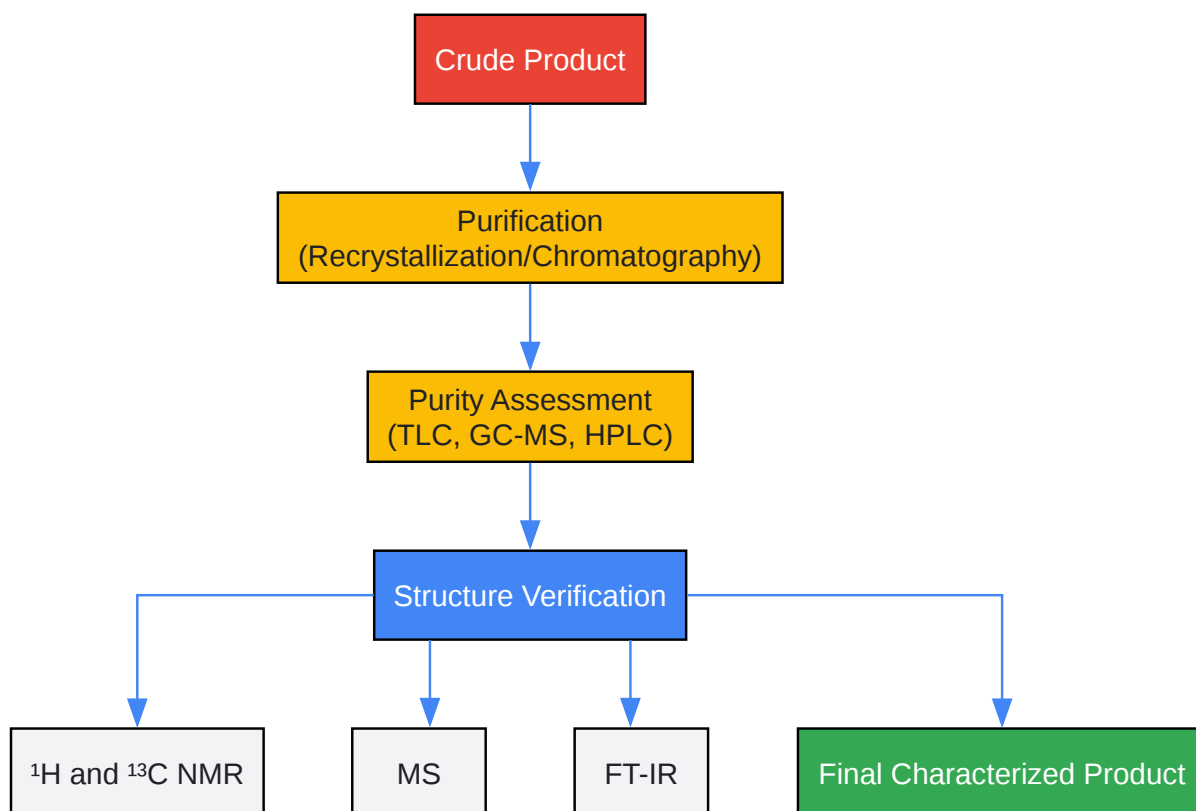
Synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole

A widely cited method for the synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole is the reaction of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate.

Experimental Protocol:

- **Reaction Setup:** To a solution of 1,1,1-trifluoro-2,4-pentanedione (4.62 g, 30 mmol) in methanol (20 ml), slowly add hydrazine hydrate (945 μ l, 30 mmol) at 0 °C with continuous stirring.
- **Reaction Conditions:** Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
- **Work-up and Purification:** Upon completion of the reaction, remove the solvent by concentration under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield 5-methyl-3-trifluoromethyl-1H-pyrazole as a yellow solid. This procedure typically results in a high yield of approximately 95%.





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References

- 1. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [webbook.nist.gov]
- 2. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE | 10010-93-2 [chemicalbook.com]
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